molecular formula C15H20BrNO3 B1611980 (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate CAS No. 223595-13-9

(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate

Cat. No. B1611980
CAS RN: 223595-13-9
M. Wt: 342.23 g/mol
InChI Key: PTJIQQJRWUHZGN-UHFFFAOYSA-N
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Description

(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is a chemical compound that belongs to the family of benzoates. It is a chiral molecule that has a pivalamide group attached to the benzene ring. This compound has attracted attention in scientific research due to its potential applications in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is not fully understood. However, it is believed to act as a pharmacophore that interacts with specific binding sites of the target enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate has no significant toxicity or adverse effects on cells and tissues. It has been found to exhibit good cell permeability, which makes it a potential drug candidate.

Advantages and Limitations for Lab Experiments

One of the advantages of using (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate in lab experiments is its high enantioselectivity, which ensures the purity and quality of the synthesized products. However, one of the limitations is its relatively high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate. One direction is to explore its potential as a building block for the synthesis of new drug candidates for various diseases. Another direction is to investigate its mechanism of action and optimize its pharmacological properties. Additionally, further studies can be conducted to evaluate its safety and efficacy in preclinical and clinical trials.

Scientific Research Applications

(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate has been studied for its potential use as a building block in the synthesis of drug candidates. It has been used in the synthesis of potent and selective inhibitors of certain enzymes that are involved in various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

methyl 5-bromo-2-[1-(2,2-dimethylpropanoylamino)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-9(17-14(19)15(2,3)4)11-7-6-10(16)8-12(11)13(18)20-5/h6-9H,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJIQQJRWUHZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)C(=O)OC)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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